Pyrazine-2-carboximidamide hydrochloride Pyrazine-2-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 138588-41-7
VCID: VC21198873
InChI: InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H
SMILES: C1=CN=C(C=N1)C(=N)N.Cl
Molecular Formula: C5H7ClN4
Molecular Weight: 158.59 g/mol

Pyrazine-2-carboximidamide hydrochloride

CAS No.: 138588-41-7

Cat. No.: VC21198873

Molecular Formula: C5H7ClN4

Molecular Weight: 158.59 g/mol

* For research use only. Not for human or veterinary use.

Pyrazine-2-carboximidamide hydrochloride - 138588-41-7

Specification

CAS No. 138588-41-7
Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
IUPAC Name hydron;pyrazine-2-carboximidamide;chloride
Standard InChI InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H
Standard InChI Key FCVKLVNLBIBCCU-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)C(=N)N.Cl
Canonical SMILES [H+].C1=CN=C(C=N1)C(=N)N.[Cl-]

Introduction

Synonyms and Nomenclature

This compound is referred to by various names, including:

  • Pyrazinamidine hydrochloride

  • Pyrazine-2-carboxamidine HCl

  • Pyrazine-2-carboximidamide monohydrochloride .

These synonyms are often used interchangeably in scientific literature and industry.

Applications and Uses

Pyrazine-2-carboximidamide hydrochloride has been explored for its potential applications in:

Chemical Reactivity and Derivatives

The reactivity of pyrazine-2-carboximidamide hydrochloride is largely influenced by its amidine functional group, which can form derivatives through reactions such as:

  • Amidation

  • Condensation with aldehydes or ketones

  • Substitution reactions on the pyrazine ring .

These reactions enable the synthesis of novel compounds with potential therapeutic properties.

Safety and Handling

AspectDetails
Hazard ClassificationModerate hazard (GHS Code: 2) .
Acute ToxicityData unavailable
Storage PrecautionsStore under inert gas at low temperatures to prevent degradation .

Proper handling procedures, such as wearing personal protective equipment (PPE) and working in a well-ventilated area, are essential when dealing with this compound.

Research Insights

Recent studies have highlighted the importance of pyrazine derivatives in drug discovery:

  • Antimicrobial Potential: Pyrazinamide analogs have shown activity against dormant mycobacteria by disrupting membrane potential and inhibiting fatty acid synthesis .

  • Heterocyclic Chemistry: The pyrazine core has been utilized to develop novel compounds targeting enzymes like dihydroorotate dehydrogenase (DHODH), which are implicated in diseases such as cancer and autoimmune disorders .

While specific research on pyrazine-2-carboximidamide hydrochloride remains limited, its structural features align with these broader findings.

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